2-(Diethylamino)benzoic acid
Description
2-(Diethylamino)benzoic acid is a benzoic acid derivative featuring a diethylamino (-N(C₂H₅)₂) substituent at the ortho (2nd) position. This structural motif confers unique electronic and steric properties, making the compound valuable in pharmaceutical synthesis, organic chemistry, and materials science. The diethylamino group acts as an electron donor, influencing acidity (pKa ~3.5–4.0 for the carboxylic acid group) and solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) . While direct applications of this compound are less documented, its derivatives, such as esters and amides, are widely utilized in UV filters (e.g., DHHB) and local anesthetics (e.g., procaine derivatives) .
Properties
CAS No. |
18624-52-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(diethylamino)benzoic acid |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)10-8-6-5-7-9(10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
SESPVZIVLFVTDB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1C(=O)O |
Synonyms |
2-(diethylamino)benzoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid Hexyl Ester (DHHB)
Structure: Incorporates a hydroxybenzoyl group at the 2nd position and a hexyl ester, with the diethylamino group at the 4th position of the benzoyl ring . Key Properties:
- Molecular Weight : 397.51 g/mol .
- UV Absorption: Broad UVA-I protection (up to 400 nm) with superior photostability compared to benzophenone-3 (BMBM) .
- Solubility : High lipophilicity (logP ~8.0), soluble in emollients like caprylic/capric triglyceride .
Applications : Used in sunscreens for its deep UVA absorption and resistance to photodegradation .
5-Bromo-2-(phenylamino)benzoic Acid
Structure: Substituted with bromine (electron-withdrawing) at the 5th position and phenylamino at the 2nd position . Key Properties:
- Acidity: The bromine and phenylamino groups lower the pKa of the carboxylic acid (estimated pKa ~2.8–3.2).
- Crystallinity : Forms hydrogen-bonded dimers in the solid state, enhancing thermal stability .
Applications : Explored as a synthon in crystal engineering and pharmaceutical intermediates.
2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic Acid Derivatives
Structure : Azo-linked benzothiazole substituents at the 3rd position and hydroxyl groups at the 2nd position .
Key Properties :
- UV-Vis Absorption : Strong absorption in visible regions (λmax ~450–500 nm) due to conjugated azo chromophores.
- Acidity Constants: Carboxylic proton pKa ~2.5–3.0; phenolic proton pKa ~8.0–9.5 . Applications: Potential as disperse dyes or analytical ligands due to colorimetric properties.
2-(Diethylamino)ethyl p-Aminobenzoate (Procaine Hydrochloride)
Structure: Diethylaminoethyl ester of p-aminobenzoic acid . Key Properties:
- Molecular Weight : 272.78 g/mol .
- Solubility : Water-soluble hydrochloride salt (logP ~1.5).
Applications : Local anesthetic with rapid onset due to esterase-mediated hydrolysis .
Physicochemical and Functional Contrasts
Table 1: Structural and Functional Comparison
*Calculated based on C₁₁H₁₅NO₂.
Table 2: Acidity and Spectral Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
